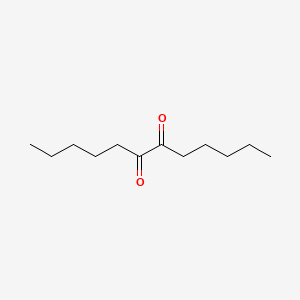
6,7-Dodecanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane-6,7-dione: is an organic compound with the molecular formula C12H22O2 It is classified as an α-diketone, meaning it contains two ketone groups located on adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecane-6,7-dione can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting with methyl hexanoate. The process includes the use of sodium in toluene, followed by the addition of water and bromine in tetrahydrofuran at 20°C .
Industrial Production Methods: While specific industrial production methods for dodecane-6,7-dione are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Dodecane-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Dodecane-6,7-dione is used as a building block in organic synthesis. Its diketone structure makes it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, dodecane-6,7-dione is studied for its potential role in metabolic pathways. It has been identified as a metabolite in certain species, indicating its involvement in biological processes .
Industry: Dodecane-6,7-dione can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of dodecane-6,7-dione involves its interaction with molecular targets through its diketone groups. These groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic addition and substitution reactions, which are fundamental to its reactivity .
Comparaison Avec Des Composés Similaires
Hexane-2,3-dione: Another α-diketone with a shorter carbon chain.
Octane-4,5-dione: Similar structure but with a different carbon chain length.
Decane-5,6-dione: Similar structure with a different carbon chain length.
Uniqueness: Dodecane-6,7-dione is unique due to its specific carbon chain length and the position of its diketone groups. This structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
13757-90-9 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
dodecane-6,7-dione |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11(13)12(14)10-8-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
HGPCKXFCLDLIFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


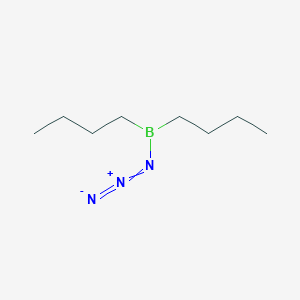
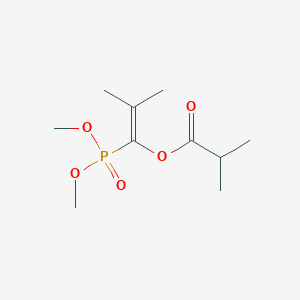
![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
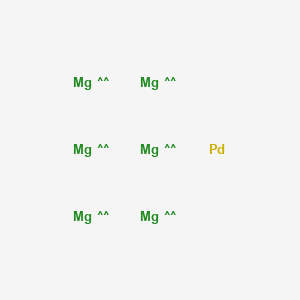
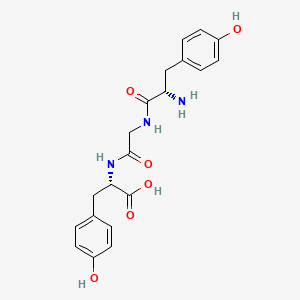
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)
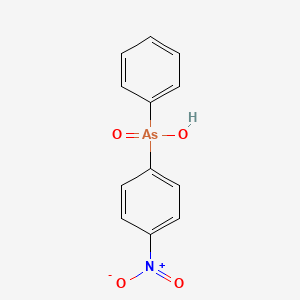
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
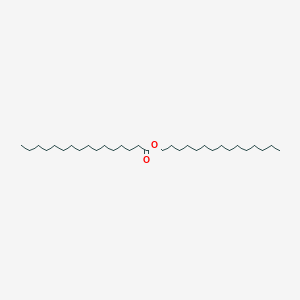
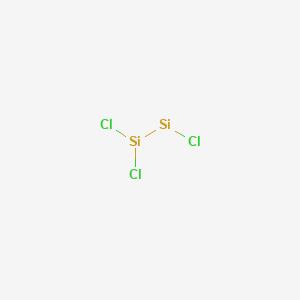
phosphanium bromide](/img/structure/B14717137.png)

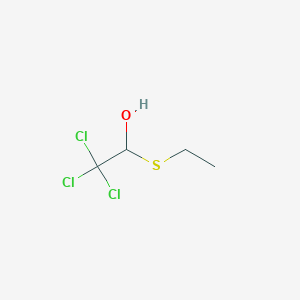
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
